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Compound of Interest

Compound Name: CBT-1

Cat. No.: B1192453

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological
properties of CBT-1, a proprietary name for the natural compound tetrandrine. CBT-1 is a bis-
benzylisoquinoline alkaloid investigated for its potential to reverse multidrug resistance in
cancer therapy by inhibiting the P-glycoprotein (P-gp) efflux pump.

Chemical Structure and Properties of CBT-1
(Tetrandrine)

CBT-1, chemically known as tetrandrine, is a calcium channel blocker with the molecular
formula CssH42N206 and a molecular weight of 622.75 g/mol . Its chemical structure is
characterized by a complex polycyclic framework.

Chemical Structure of Tetrandrine (CBT-1) l-iChemical Structure of Tetrandrine Image Source:
Wikimedia Commons

Table 1: Chemical and Physical Properties of Tetrandrine (CBT-1)
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Property Value

Molecular Formula C3sH42N206

Molecular Weight 622.75 g/mol

CAS Number 518-34-3

Synonyms d-Tetrandrine, NSC-77037
Class Bis-benzylisoquinoline alkaloid

) ) P-glycoprotein (P-gp) inhibitor, Calcium channel
Mechanism of Action
blocker

Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism of action of CBT-1 in the context of cancer therapy is the inhibition of
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily. P-
gp functions as an ATP-dependent efflux pump, actively transporting a wide range of
xenobiotics, including many chemotherapeutic drugs, out of cancer cells. This efflux
mechanism is a major contributor to the development of multidrug resistance (MDR), a
significant challenge in cancer treatment.

By binding to P-gp, CBT-1 allosterically or competitively inhibits its function, thereby preventing
the efflux of co-administered chemotherapy agents. This leads to an increased intracellular
concentration of the anticancer drug, restoring its cytotoxic efficacy in resistant tumors.
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Caption: P-glycoprotein mediated drug efflux and its inhibition by CBT-1.

Clinical and Pharmacodynamic Data

CBT-1 has been evaluated in clinical trials to assess its safety and efficacy as an MDR
modulator in combination with standard chemotherapeutic agents.

Table 2: Summary of a Pharmacodynamic Study of CBT-1 with Paclitaxel
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Parameter Method Result Reference
CBT-1 Dosage Oral administration 500 mg/mz for 7 days [1]
) 3-hour intravenous
Paclitaxel Dosage ) ) 135 mg/m2 on day 6 [1]
infusion
P-gp Inhibition Rhodamine efflux 51%-100% lower ]
(PBMCs) from CD56+ PBMCs efflux (p <.0001)
. 34.7% to 100.8%
o ] (99m)Tc-sestamibi ) )
P-gp Inhibition (Liver) ) ) increase in AUC(0-3) [1]
imaging
(p <.0001)
Peripheral Blood
Mononuclear Cells
(PBMCs), Area Under
the Curve (AUC)
Table 3: Dose Escalation in a Phase | Trial of CBT-1 with Doxorubicin
CBT-1 Dosage Doxorubicin
Cohort Reference
(oral, days 1-7) Dosage (IV, day 6)
Starting Dose 200 mg/m? 60 mg/m? [2]
Maximum Tolerated
500 mg/m? 60 mg/mz [2]
Dose (MTD)
Doses Tolerated by
600 mg/m? 60 mg/m2 [2]

Some

Experimental Protocols

Detailed below are the methodologies for key experiments cited in the evaluation of CBT-1's

pharmacodynamics.

Rhodamine 123 Efflux Assay for P-gp Function
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This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate
rhodamine 123 from cells.

1. Cell Preparation
Isolate Peripheral Blood
Mononuclear Cells (PBMCSs)

2. Rhodamine 123 Loading
Incubate PBMCs with
Rhodamine 123 dye

3. Efflux Period
Resuspend cells in dye-free
medium +/- CBT-1

4. Flow Cytometry
Measure intracellular
rhodamine fluorescence

5. Data Analysis
Compare fluorescence between
treated and untreated cells

Click to download full resolution via product page
Caption: Workflow for the Rhodamine 123 Efflux Assay.
Protocol:

o Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood
samples using standard density gradient centrifugation.

e Dye Loading: Cells are incubated with a solution containing rhodamine 123, allowing the dye
to accumulate intracellularly.
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 Efflux Initiation: After loading, cells are washed and resuspended in a dye-free medium. To
test the effect of CBT-1, the medium for the experimental group contains the CBT-1
compound.

 Incubation: The cells are incubated for a defined period to allow for P-gp-mediated efflux of
rhodamine 123.

o Flow Cytometry Analysis: The intracellular fluorescence of rhodamine 123 is measured using
a flow cytometer. A higher fluorescence indicates reduced efflux and, therefore, inhibition of

P-gp.

o Data Interpretation: The fluorescence intensity of cells treated with CBT-1 is compared to
that of untreated control cells to quantify the degree of P-gp inhibition.

99mTc-Sestamibi Imaging for In Vivo P-gp Function

This non-invasive imaging technique uses the P-gp substrate technetium-99m sestamibi to
assess P-gp activity in tissues like the liver.

Protocol:

o Baseline Imaging: A baseline scan is performed by administering 99mTc-sestamibi to the
patient and acquiring dynamic images of the target organ (e.g., liver) over a period of time.

o CBT-1 Administration: The patient is then treated with CBT-1 according to the clinical trial
protocol.

o Post-Treatment Imaging: Following CBT-1 administration, a second 99mTc-sestamibi scan is
performed using the same imaging parameters as the baseline scan.

» Image Analysis: Regions of interest (ROIs) are drawn around the target organ and a
reference tissue (e.g., heart) on the acquired images.

o Data Quantification: The time-activity curves for the ROIs are generated, and the area under
the curve (AUC) is calculated. An increase in the AUC for the target organ after CBT-1
treatment indicates reduced efflux of 99mTc-sestamibi and thus, inhibition of P-gp.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1192453?utm_src=pdf-body
https://www.benchchem.com/product/b1192453?utm_src=pdf-body
https://www.benchchem.com/product/b1192453?utm_src=pdf-body
https://www.benchchem.com/product/b1192453?utm_src=pdf-body
https://www.benchchem.com/product/b1192453?utm_src=pdf-body
https://www.benchchem.com/product/b1192453?utm_src=pdf-body
https://www.benchchem.com/product/b1192453?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

CBT-1 (tetrandrine) is a potent P-glycoprotein inhibitor with a well-defined chemical structure
and mechanism of action. Clinical and preclinical studies have demonstrated its ability to
reverse P-gp-mediated multidrug resistance. The experimental protocols outlined in this guide
provide a framework for the continued investigation of CBT-1 and other MDR modulators in the
field of oncology. Further research is warranted to fully elucidate its therapeutic potential and
optimize its clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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